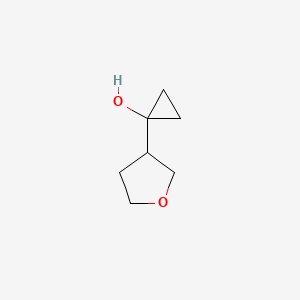

1-(Oxolan-3-yl)cyclopropan-1-ol

Description

Significance of Strained Ring Systems in Synthetic Methodologies

Cyclic molecules that possess bond angles deviating significantly from the ideal values are characterized by ring strain. chemicalbook.combldpharm.com This strain, a combination of angle strain, torsional strain, and steric strain, imbues the molecule with a higher potential energy. chemicalbook.comorganic-chemistry.org In organic synthesis, this stored potential energy can be harnessed to drive reactions that might otherwise be thermodynamically or kinetically unfavorable. chemicalbook.comiupac.org Small rings, such as cyclopropanes, are particularly notable for their high ring strain, which makes them susceptible to ring-opening reactions. chemicalbook.comacs.org This reactivity allows them to participate in a variety of transformations, including cycloadditions and rearrangements, making strained rings valuable intermediates in the synthesis of complex, sp³-rich molecules. wikipedia.org The unique bonding structure and potential energy within these rings can be leveraged to control reaction pathways and achieve high levels of selectivity. iupac.orgwikipedia.org

Overview of Cyclopropanol (B106826) Utility as Versatile Three-Carbon Synthons

Cyclopropanols and their derivatives are recognized as exceptionally useful three-carbon (C3) building blocks in modern organic synthesis. rsc.orgthieme-connect.de Their value stems from their ability to undergo a diverse array of transformations. The presence of the hydroxyl group activates the strained cyclopropane (B1198618) ring, facilitating reactions that can proceed either with retention of the three-membered ring or, more commonly, through selective carbon-carbon bond cleavage. thieme-connect.dewikipedia.orgorganic-chemistry.org In ring-opening reactions, cyclopropanols can function as synthetic equivalents of homoenolates or β-keto radicals, providing access to linear carbon chains with specific functional group patterns that are challenging to obtain through other methods. thieme-connect.deacsgcipr.org This dual reactivity profile allows for their incorporation into a wide range of molecular targets. rsc.org

Unique Reactivity Profiles of Cyclopropanols

The chemical behavior of cyclopropanols is diverse and synthetically powerful. wikipedia.orgorganic-chemistry.org While they are carbocyclic homologues of enols, their reactivity is often more varied. organic-chemistry.org The transformations of cyclopropanols can be broadly categorized into two main pathways:

Ring-Opening Reactions: Driven by the release of ring strain, this is the most common reaction pathway. Depending on the conditions and reagents, the C1-C2 or C2-C3 bond can be cleaved. These reactions can be promoted by acids, bases, or transition metals, and can also proceed through radical intermediates. thieme-connect.de This allows cyclopropanols to act as precursors to γ-ketones, 1,3-diols, and other valuable structures. acsgcipr.org

Reactions with Ring Retention: Although less common, cyclopropanols can undergo reactions where the three-membered ring remains intact. These include substitutions of the hydroxyl group, which often proceed through complex mechanisms to avoid the formation of an unstable cyclopropyl (B3062369) cation. rsc.org

The specific reaction pathway is highly dependent on the substitution pattern of the cyclopropanol and the reaction conditions employed, offering chemists a tunable platform for synthesis.

Contextualizing 1-(Oxolan-3-yl)cyclopropan-1-ol within the Cyclopropanol Class

The compound This compound (CAS 1249103-98-7) is a specific member of the tertiary cyclopropanol family. chemicalbook.combldpharm.com Its structure features a cyclopropanol ring substituted with an oxolane (more commonly known as tetrahydrofuran) group at the 1-position.

Structural Features and Synthetic Considerations

The presence of the tertiary alcohol is significant, as these are often prepared via the addition of organometallic reagents to esters or lactones. A highly effective and widely used method for synthesizing 1-substituted cyclopropanols is the Kulinkovich reaction . wikipedia.orgorganic-chemistry.org This reaction involves treating a carboxylic ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. rsc.orgorganic-chemistry.org For the synthesis of This compound , a plausible route would involve the Kulinkovich reaction on a methyl or ethyl ester of tetrahydrofuran-3-carboxylic acid . The ether functionality of the oxolane ring is generally well-tolerated under these reaction conditions. wikipedia.org

Another powerful method for the synthesis of cyclopropanols is the Simmons-Smith cyclopropanation of silyl (B83357) enol ethers. acs.orgwikipedia.orgacs.org This approach could potentially be used to generate the target molecule from a corresponding silyl enol ether derived from a ketone bearing an oxolane moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1249103-98-7 chemicalbook.combldpharm.com |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

Table 2: Major Synthetic Routes to 1-Substituted Cyclopropanols

| Reaction Name | Substrate | Key Reagents | Characteristics |

| Kulinkovich Reaction | Carboxylic Ester | Grignard Reagent (e.g., EtMgBr), Ti(OiPr)₄ (catalytic) | Forms 1-substituted cyclopropanols directly. Tolerates various functional groups, including ethers. organic-chemistry.orgwikipedia.orgorganic-chemistry.org |

| Simmons-Smith Reaction | Silyl Enol Ether | Diiodomethane (B129776) (CH₂I₂), Zinc-Copper Couple or Diethylzinc (B1219324) (Et₂Zn) | Forms a cyclopropyl silyl ether, which is then hydrolyzed to the cyclopropanol. Can be rendered asymmetric. iupac.orgacs.orgthieme-connect.de |

The reactivity of This compound is expected to be characteristic of other 1-substituted cyclopropanols, primarily involving ring-opening reactions driven by strain release. The oxolane ring may influence the reactivity and selectivity of these transformations through steric effects or by acting as a coordinating group for metal catalysts.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(oxolan-3-yl)cyclopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-7(2-3-7)6-1-4-9-5-6/h6,8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLOYNPMKUTRBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249103-98-7 | |

| Record name | 1-(oxolan-3-yl)cyclopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Reactivity Profiles of 1 Oxolan 3 Yl Cyclopropan 1 Ol and Analogous Cyclopropanol Systems

Ring-Opening Reactions of Cyclopropanols

Cyclopropanols, including 1-(Oxolan-3-yl)cyclopropan-1-ol, are prone to undergo ring-opening reactions due to the significant strain energy of the three-membered ring. These transformations can be initiated by electrophiles or through oxidative radical pathways, leading to a diverse array of functionalized ketone products. The specific reaction pathway and resulting products are highly dependent on the reaction conditions and the nature of the substituents on the cyclopropanol (B106826) ring.

Electrophilic activation of the hydroxyl group in cyclopropanols is a common strategy to induce ring-opening. This process typically involves protonation or reaction with a halogenating agent, which converts the hydroxyl group into a better leaving group, thereby facilitating the cleavage of a C-C bond in the cyclopropane (B1198618) ring.

In the presence of an acid, the hydroxyl group of a cyclopropanol can be protonated, forming an oxonium ion. This is followed by the departure of a water molecule to generate a carbocation. The high ring strain of the cyclopropane ring then promotes a rearrangement to a more stable β-keto carbocation, which is subsequently quenched by a nucleophile or undergoes elimination to afford a ketone. stackexchange.comkhanacademy.org The regioselectivity of the ring opening is influenced by the stability of the resulting carbocationic intermediates. stackexchange.com

For this compound, acid-catalyzed ring-opening would likely proceed through protonation of the alcohol. The subsequent cleavage of the C1-C2 or C1-C3 bond of the cyclopropane ring would lead to a β-keto carbocation. The presence of the oxolane ring introduces the possibility of intramolecular participation of the ether oxygen as a nucleophile, potentially leading to bicyclic products, although this would depend on the specific reaction conditions and the relative rates of intermolecular versus intramolecular reactions. nih.gov In many cases, acid-catalyzed ring-opening reactions of cyclopropanated systems with alcohol nucleophiles lead to cleavage of the C-O bond rather than the cyclopropane unit itself. nih.gov

Table 1: Illustrative Acid-Catalyzed Ring-Opening Reactions of Cyclopropanol Analogs This table presents generalized outcomes for analogous systems, as specific data for this compound is not available.

| Starting Material Analogy | Acid Catalyst | Nucleophile/Solvent | Major Product Type |

|---|---|---|---|

| 1-Arylcyclopropanol | H₂SO₄ | H₂O | β-Aryl ketone |

| 1-Alkylcyclopropanol | HCl | CH₃OH | β-Alkoxy ketone |

| Cyclopropanated heterocycle | Pyridinium toluenesulfonate | Methanol | Ring-opened ether (C-O cleavage) nih.gov |

Halogenating agents, such as N-halosuccinimides (NXS), can induce the ring-opening of cyclopropanols. These reactions are believed to proceed through the formation of a halonium intermediate or by electrophilic attack of the halogen on the hydroxyl group. This activation facilitates the cleavage of the cyclopropane ring to yield β-haloketones. nih.gov The regioselectivity of halogen addition is an important aspect of these transformations.

In the case of this compound, treatment with a halogen source like N-bromosuccinimide (NBS) would be expected to yield a β-bromoketone. The reaction would likely be initiated by the electrophilic attack of bromine. The presence of the oxolane moiety could potentially influence the stereochemical outcome of the reaction.

Oxidative conditions provide an alternative and powerful method for the ring-opening of cyclopropanols. These reactions typically proceed via single-electron transfer (SET) from the cyclopropanol to an oxidant, leading to the formation of radical intermediates. nih.govnih.gov

The oxidative ring-opening of cyclopropanols is a reliable method for generating β-keto radicals. researchgate.net The process is initiated by a one-electron oxidation of the cyclopropanol, often mediated by a metal catalyst such as Mn(III), Fe(III), or Ag(I), to form a radical cation. researchgate.net This intermediate then undergoes rapid ring-opening to produce a β-keto radical. nih.govbeilstein-journals.org

These β-keto radicals are versatile intermediates that can participate in a variety of subsequent reactions, including addition to alkenes, alkynes, and other radical acceptors. researchgate.net For instance, the reaction of β-keto radicals with quinones has been utilized in the synthesis of γ-carbonyl quinones. researchgate.net The presence of the oxolane ring in this compound is not expected to interfere with the formation of the corresponding β-keto radical under standard oxidative conditions. However, the reactivity of the resulting radical could be influenced by the presence of the ether functionality.

Table 2: Examples of Oxidant Systems for the Generation of β-Keto Radicals from Cyclopropanols This table presents generalized oxidant systems for analogous cyclopropanols.

| Oxidant System | Metal Catalyst | Typical Reaction Conditions |

|---|---|---|

| (NH₄)₂S₂O₈ | AgNO₃ | Room Temperature |

| PhI(OAc)₂ | Fe(acac)₃ | 60 °C |

| O₂ | Mn(OAc)₂ | 80 °C |

Following the formation of the β-keto radical, subsequent transformations can lead to the generation of other alkyl radical species. For example, in the presence of a suitable radical acceptor, the β-keto radical can add to an unsaturated system, generating a new carbon-centered radical. This new radical can then undergo further reactions, such as cyclization or trapping by another molecule. nih.gov

Copper-catalyzed oxidative ring-opening reactions of cyclopropanols have been shown to proceed through a β-alkyl radical intermediate. nih.gov This radical can then participate in cross-coupling reactions to form new C-C bonds. The specific outcome of these reactions is often dependent on the ligands used and the reaction conditions. The oxolane moiety in this compound could potentially coordinate to the metal center in such catalytic cycles, thereby influencing the reactivity and selectivity of the transformation.

Oxidative Radical Ring-Opening Mechanisms

Radical Rearrangement Processes

The generation of a radical adjacent to a cyclopropyl (B3062369) group, as in the case of the 1-(oxolan-3-yl)cyclopropylcarbinyl radical formed from this compound, leads to a rapid and well-characterized ring-opening reaction. researchgate.net This process is a hallmark of cyclopropylcarbinyl radicals, which undergo swift cleavage to form homoallylic radicals. researchgate.net The kinetics of these ring-opening reactions are extremely fast, with rate constants that can approach the order of 10¹¹ s⁻¹ at 25°C, particularly with stabilizing substituents on the ring. illinois.edu

This rapid rearrangement has led to the extensive use of cyclopropylcarbinyl systems as "radical clocks". researchgate.netillinois.eduacs.org In a radical clock experiment, a radical is generated within a molecule, and it has the potential to either react with an external trapping agent or undergo a unimolecular rearrangement with a known rate. By analyzing the ratio of the unrearranged (trapped) product to the rearranged product, one can determine the rate of the trapping reaction. illinois.edu The very fast and predictable ring-opening rates of substituted cyclopropylcarbinyl radicals make them excellent probes for timing very fast radical reactions, including those in enzymatic systems. researchgate.netacs.orgacs.org For instance, the use of these clocks in studies of soluble methane (B114726) monooxygenase (sMMO) helped to probe the lifetime of potential substrate radical intermediates during hydroxylation reactions. researchgate.net

Several density-functional theory (DFT) methods have been evaluated for their ability to accurately predict the kinetics and energetics of these ring-opening reactions. nih.gov Studies have shown that functionals like PBE, B971, and B3LYP perform reasonably well in replicating experimental results for the ring opening of various cyclopropylcarbinyl radicals. nih.gov

Transition-Metal-Promoted Ring Opening

Transition metals are powerful catalysts for the ring-opening of cyclopropanols, offering a pathway to diverse carbon-carbon and carbon-heteroatom bond formations. oup.comthieme-connect.com These transformations are driven by the release of ring strain and typically proceed through the formation of key organometallic intermediates. oup.comelsevierpure.com The specific metal used plays a crucial role in directing the reaction pathway and the nature of the final product. oup.com

Formation and Reactivity of Metal Homoenolates

A central concept in the transition-metal-catalyzed chemistry of cyclopropanols is the formation of metal homoenolates. oup.comelsevierpure.com These intermediates are uniquely useful in synthetic chemistry as they function as β-carbonyl alkyl nucleophiles, enabling umpolung (polarity reversal) synthesis of β-functionalized carbonyl compounds. oup.comelsevierpure.com While historically generated from silyloxycyclopropanes, unprotected cyclopropanols have emerged as attractive and direct precursors to catalytically generated homoenolates. oup.comelsevierpure.com

The process generally begins with the coordination of the metal to the cyclopropanol oxygen, followed by deprotonation to form a metal alkoxide. This intermediate then undergoes ring cleavage of the C1-C2 bond to afford the metal homoenolate. nih.gov This species can then be trapped by various electrophiles in subsequent bond-forming reactions. thieme-connect.com

Iron-Catalyzed Ring-Opening Reactions with Alkenes

Iron, being an inexpensive and environmentally benign metal, has been effectively used to catalyze the ring-opening of cyclopropanols for multicomponent reactions. acs.orgnih.govacs.orgnih.gov A notable application is the three-component reaction of cyclopropanols, alkenes, and an oxidant like tert-butyl hydroperoxide (TBHP) or potassium persulfate (K₂S₂O₈). acs.orgnih.govacs.org

In these reactions, the iron catalyst facilitates the ring-opening of the cyclopropanol to generate a β-carbonyl alkyl radical. acs.orgnih.gov This radical then adds across the carbon-carbon double bond of the alkene. The resulting radical intermediate can then be trapped by another species, such as a peroxide fragment from TBHP to yield 5-oxo peroxides, or engage in a C–H functionalization cascade with N-heteroarenes to produce 5-heteroarene ketones. acs.orgnih.govacs.orgnih.gov This strategy allows for the regioselective incorporation of both a β-carbonyl moiety and another functional group across an alkene in a single step. acs.org The method demonstrates broad substrate scope and good functional-group tolerance. acs.orgnih.gov

Table 1: Examples of Iron-Catalyzed Three-Component Reactions

| Cyclopropanol | Alkene | Third Component | Product Type | Catalyst System | Reference |

|---|---|---|---|---|---|

| 1-Phenylcyclopropan-1-ol | Styrene | TBHP | 5-Oxo peroxide | Iron salt | acs.org, nih.gov |

| 1-Phenylcyclopropan-1-ol | Styrene | Indole | 5-Heteroarene ketone | FeCl₂ / K₂S₂O₈ | acs.org, nih.gov |

| Substituted Cyclopropanols | Various Alkenes | N-Heteroarenes | δ-Heteroaryl ketones | Iron salt | nih.gov, researchgate.net |

Catalytic Enantioselective Ring-Opening Processes

Achieving enantioselectivity in the ring-opening of cyclopropanols is a significant goal, enabling the synthesis of chiral molecules. scispace.com Various catalytic systems have been developed for this purpose, often involving the ring-opening of donor-acceptor (D-A) cyclopropanes, where the donor group facilitates the opening and the acceptor group is activated by the catalyst. scispace.com

Rhodium(I) catalysts, in conjunction with chiral bisphosphine ligands, have been successfully employed for the asymmetric ring-opening of racemic vinyl cyclopropanes with aryl boronic acids. acs.org These reactions proceed with high regioselectivity and enantioselectivity, yielding branched products. The addition of a co-catalyst like Zn(OTf)₂ can be crucial for promoting the formation of the active rhodium-ligand complex and accelerating the reaction. acs.org

Organocatalysis provides an alternative, metal-free approach. Chiral N-heterocyclic carbenes (NHCs) can catalyze the enantioselective (4+2) annulation of formyl cyclopropanes with alkylideneoxindoles. scispace.com The NHC activates the aldehyde, leading to a Breslow intermediate that triggers ring-opening to form a bis-nucleophilic species, which then undergoes an enantioselective annulation. scispace.com Similarly, chiral aminocatalysis and Brønsted acid catalysis have been used to trigger novel enantioselective transformations involving cyclopropane ring-opening. rsc.org

Organozinc-Promoted Regioselective Ring Opening

Organozinc reagents can effectively promote the regioselective ring-opening of cyclopropanols to produce α-methyl substituted ketones. arkat-usa.org The reaction is thought to proceed through the initial formation of a zinc alkoxide upon treatment of the cyclopropanol with a dialkylzinc reagent. arkat-usa.org This alkoxide can then undergo ring scission to generate a zinc homoenolate. arkat-usa.orgchemrxiv.org

Recent studies have shown that this zinc homoenolate can exist in equilibrium with an "enolized homoenolate" form. chemrxiv.orgacs.org This enolized species behaves as a bis-nucleophilic intermediate and can react in various ways depending on the electrophile present. chemrxiv.orgacs.org For instance, in the presence of N-heterocyclic carbene (NHC) catalysts, the enolized zinc homoenolate, acting as a prochiral allylzinc nucleophile, can add stereoselectively to cyclopropenes to afford densely functionalized cyclopropane products. chemrxiv.orgresearchgate.netchemrxiv.org This highlights the versatile reactivity of the intermediates generated from the organozinc-promoted opening of cyclopropanols. chemrxiv.org The regioselectivity of the initial ring-opening is influenced by the substitution pattern on the cyclopropanol ring. arkat-usa.org

Ring Expansion and Rearrangement Reactions

Beyond simple ring-opening, cyclopropanol systems can undergo ring expansion and rearrangement reactions, driven by the release of ring strain and the formation of more stable carbocation intermediates. chemistrysteps.comyoutube.com These transformations often lead to the formation of larger, more stable ring systems, such as cyclobutanones from cyclopropanols. chemistrysteps.comacs.org

For example, the hydrolysis of a cyclopropylmethyl halide can lead to a ring-expanded cyclopentanol (B49286) product via a carbocation rearrangement. youtube.comyoutube.com In the context of cyclopropanols, vinylcyclopropanols can rearrange to cyclobutanones. acs.org This type of rearrangement is a type of alkyl shift where a bond in the strained ring migrates to an adjacent electron-deficient center, resulting in an expanded ring. chemistrysteps.comyoutube.com The driving forces for these reactions are the formation of a more stable ring (e.g., a five- or six-membered ring is more stable than a three- or four-membered ring) and/or a more stable carbocation (e.g., tertiary vs. secondary). chemistrysteps.comyoutube.com

Cationic Cyclopropyl–Allyl Rearrangement Pathways

The treatment of cyclopropylmethanols with acid can lead to the formation of a cyclopropylcarbinyl cation. This intermediate is known to be highly unstable and can undergo rapid rearrangement to a more stable homoallylic cation. This process, often referred to as the cyclopropylcarbinyl-homoallyl rearrangement, is a key feature of the reactivity of these systems. In the case of this compound, protonation of the hydroxyl group followed by elimination of water would generate the corresponding tertiary cyclopropylcarbinyl cation.

This cation is not expected to be stable and would likely rearrange to a homoallylic cation. The regioselectivity of the ring opening is influenced by the substitution pattern of the cyclopropane ring. In this specific case, the migration of one of the internal cyclopropyl C-C bonds would lead to the formation of a double bond exocyclic to the oxolane ring, resulting in a homoallylic alcohol. The driving force for this rearrangement is the relief of the significant ring strain of the cyclopropane ring.

Semipinacol Rearrangements Leading to Cyclobutanones

A significant reaction pathway for 1-substituted cyclopropanols is the semipinacol rearrangement, which leads to the formation of cyclobutanones. This transformation is particularly relevant for systems analogous to this compound. Research on related systems, such as [3-(arylsulfonyl)bicyclo[1.1.0]butan-1-yl]alkanols, has demonstrated that acid- or halogen-mediated semipinacol rearrangements can be highly efficient for the synthesis of spirocyclic compounds. nih.gov

In the context of this compound, an acid-catalyzed semipinacol rearrangement would proceed through the formation of the tertiary cyclopropylcarbinyl cation. Instead of undergoing a cyclopropyl-allyl rearrangement, this cation can also induce the migration of one of the carbon atoms of the cyclopropane ring. This concerted ring expansion would lead to the formation of a spirocyclic cyclobutanone, specifically spiro[3.4]octan-1-one, where the oxolane ring is attached at the 2-position of the cyclobutanone. This rearrangement provides a powerful method for accessing strained spirocyclic systems from readily available cyclopropanol precursors.

| Starting Material Analogue | Reagent | Product Type | Reference |

| [3-(Arylsulfonyl)bicyclo[1.1.0]butan-1-yl]alkanol | Acid/Halogen | Spiro[3.4]octane | nih.gov |

Cyclopropylcarbinyl Migration in Related Strained Systems

The concept of cyclopropylcarbinyl migration is a fundamental principle in the chemistry of strained ring systems. The inherent strain of the cyclopropane ring makes the C-C bonds susceptible to cleavage, especially when a carbocation is generated on an adjacent carbon. This reactivity is not limited to simple cyclopropanols but is a general feature of cyclopropylcarbinyl systems.

The stability of the resulting carbocation plays a crucial role in determining the reaction pathway. In systems where the homoallylic cation is particularly stabilized, the cyclopropyl-allyl rearrangement is favored. Conversely, if the migration of a group leads to a more stable carbocation, a semipinacol-type rearrangement will be the dominant pathway. The electronic nature of the substituents on the cyclopropane ring and the adjacent groups significantly influences the outcome of these rearrangements.

Theoretical and Computational Chemistry Studies on 1 Oxolan 3 Yl Cyclopropan 1 Ol and Cyclopropanol Frameworks

Elucidation of Molecular Structure and Conformation

The molecular structure of 1-(Oxolan-3-yl)cyclopropan-1-ol is characterized by the junction of a rigid, strained cyclopropanol (B106826) ring and a flexible, non-planar oxolane (tetrahydrofuran) ring. Computational methods are essential for determining the preferred three-dimensional arrangement of these rings relative to each other.

Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, can be used to perform geometry optimizations to find the lowest energy conformations of the molecule. For this compound, the key conformational variables include:

Oxolane Ring Pucker: The five-membered oxolane ring is not flat and adopts puckered conformations, typically envelope or twist forms, to relieve torsional strain. Computational models can predict the most stable pucker and the energy barriers between different puckered forms.

Relative Ring Orientation: The orientation of the oxolane ring with respect to the cyclopropanol ring is a critical factor. Calculations can identify rotational isomers (rotamers) around the C-C bond connecting the two rings and determine their relative energies. The hydroxyl group on the cyclopropane (B1198618) ring can also form intramolecular hydrogen bonds with the oxygen atom of the oxolane ring, significantly influencing the conformational preference.

Table 1: Hypothetical Relative Energies of Conformers for this compound This table is illustrative, based on typical energy differences found in substituted ring systems.

| Conformer | Description | Relative Energy (kcal/mol) | Key Feature | info |

|---|---|---|---|---|

| A | Anti-periplanar orientation, Envelope pucker | 0.00 | Lowest energy state, sterically favored | |

| B | Syn-periplanar orientation with Intramolecular H-bond | 0.75 | Stabilized by hydrogen bonding | |

| C | Gauche orientation, Twist pucker | 1.50 | Higher energy due to steric clash |

Mechanistic Investigations of Cyclopropanol Transformations

Cyclopropanols are versatile synthetic intermediates known for undergoing characteristic ring-opening reactions due to their inherent ring strain. Computational chemistry is instrumental in mapping the potential energy surfaces of these transformations, identifying intermediates and transition states.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying reaction mechanisms in moderately sized molecules. sumitomo-chem.co.jp For cyclopropanol frameworks, DFT calculations can elucidate the pathways of reactions such as acid-catalyzed ring-opening. nih.gov By modeling the reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. DFT is used to clarify mechanisms and the origins of selectivity in cyclopropanation reactions. acs.orgnih.gov For instance, in the presence of an acid, the hydroxyl group of the cyclopropanol can be protonated, facilitating the cleavage of a C-C bond to form a stable carbocation intermediate. DFT calculations can predict which of the cyclopropane bonds is most likely to break, a question of regioselectivity influenced by substituents like the oxolane group.

Ab initio methods are computational techniques based on quantum chemistry that solve the electronic Schrödinger equation without relying on empirical parameters. wikipedia.orgdtic.mil These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), offer higher accuracy than DFT for calculating electronic properties, though at a greater computational expense. epfl.ch For cyclopropanol transformations, ab initio calculations can provide benchmark energy values and a detailed understanding of the electronic structure changes during a reaction. acs.org They are particularly useful for systems where DFT might be less reliable, such as in the characterization of diradical intermediates that can form during certain cyclopropane ring-opening processes. acs.org

A key goal of mechanistic studies is the identification of the transition state (TS), which is the highest energy point along a reaction coordinate. youtube.com Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction path. joaquinbarroso.com

Calculations for a potential ring-opening of this compound would involve locating the transition state structure and calculating its energy. The difference in energy between the reactants and the transition state defines the activation energy barrier (ΔG‡), which is a crucial determinant of the reaction rate. frontiersin.org

Table 2: Sample Calculated Energy Profile for a Hypothetical Ring-Opening Reaction Illustrative data for the acid-catalyzed ring-opening of a substituted cyclopropanol.

| Species | Description | Calculated Free Energy (kcal/mol) | info |

|---|---|---|---|

| Reactant | Protonated Cyclopropanol | 0.0 | |

| TS1 | Transition State for C-C bond cleavage | +15.2 | |

| Intermediate | Ring-opened carbocation | -5.8 | |

| TS2 | Transition State for rearrangement | +8.5 | |

| Product | Final rearranged product | -12.1 |

Prediction and Analysis of Stereochemical Outcomes

When new stereocenters are formed during a reaction, predicting the stereochemical outcome is a significant challenge. Computational chemistry offers powerful tools for understanding and predicting stereoselectivity. nih.gov

In reactions involving this compound, the existing stereocenter at the C3 position of the oxolane ring can influence the stereochemical outcome of reactions at the cyclopropane ring, a phenomenon known as diastereocontrol. For example, if a reagent attacks the cyclopropane ring, it can do so from one of two faces, leading to two different diastereomeric products.

Computational modeling can predict which diastereomer is favored by calculating the activation energies for the transition states leading to each product. nih.gov The diastereoselectivity is determined by the difference in these activation energies (ΔΔG‡). A lower energy transition state corresponds to the major product. The origins of this energy difference are often traced to steric hindrance, where the bulky oxolane substituent blocks one face of the cyclopropane ring, or to electronic effects and noncovalent interactions like hydrogen bonding that stabilize one transition state over the other. nih.govnih.gov These computational studies provide a quantitative basis for understanding the factors that govern stereocontrol in complex molecules. nih.govacs.org

Synthetic Utility and Transformative Potential of 1 Oxolan 3 Yl Cyclopropan 1 Ol As a Building Block

Versatility as a C3 Building Block in Organic Synthesis

The cyclopropane (B1198618) ring in 1-(Oxolan-3-yl)cyclopropan-1-ol serves as a masked three-carbon (C3) synthon, whose reactivity can be selectively unveiled under specific reaction conditions. The inherent ring strain of the cyclopropane moiety, estimated to be around 27 kcal/mol, renders it susceptible to ring-opening reactions, providing access to linear C3 fragments with defined stereochemistry. This latent reactivity is a cornerstone of its utility as a C3 building block.

The presence of the hydroxyl group on the cyclopropane ring is critical to its function. Cyclopropanols can undergo a variety of transformations, including acid- or base-catalyzed ring cleavage, as well as radical-mediated openings. For instance, under oxidative conditions, cyclopropanols can generate β-keto radicals, which are valuable intermediates for carbon-carbon bond formation. This process effectively transforms the cyclic C3 unit into a linear, functionalized three-carbon chain that can be incorporated into larger molecular scaffolds.

The tetrahydrofuran (B95107) component of the molecule also plays a crucial role. It imparts specific physicochemical properties, such as increased polarity and potential for hydrogen bonding, and its stereochemistry can influence the selectivity of reactions occurring at the cyclopropane ring. The oxolane ring can be considered a bioisosteric replacement for other functionalities, a strategy increasingly employed in medicinal chemistry to modulate properties like solubility and metabolic stability. nih.gov

Precursor for the Construction of Complex Molecular Architectures

The unique structural and electronic properties of this compound make it an attractive starting material for the synthesis of complex molecules, particularly those containing spirocyclic or fused ring systems. Spirocycles, which contain two rings connected by a single common atom, are prevalent motifs in natural products and pharmaceuticals. nih.gov The spiro[cyclopropane-1,3'-oxolane] core of the title compound is itself a desirable scaffold, and its strategic manipulation can lead to more elaborate structures.

One promising avenue for the construction of complex architectures involves the ring-opening of the cyclopropanol (B106826) followed by intramolecular reactions. For example, Lewis acid-promoted ring-opening can generate a carbocationic intermediate that can be trapped by a tethered nucleophile, leading to the formation of larger rings. Research on related donor-acceptor cyclopropanes has shown that they readily undergo ring-opening followed by [3+2] or [4+1] cycloaddition reactions to generate a variety of heterocyclic systems. nih.gov While specific examples with this compound are not yet prevalent in the literature, the underlying principles strongly suggest its potential in similar transformations.

Furthermore, the radical-mediated ring-opening of cyclopropanols offers a powerful method for generating β-keto radicals. These reactive intermediates can participate in tandem cyclization reactions to construct intricate polycyclic systems in a single step. For instance, the trapping of such radicals with biaryl isonitriles or N-aryl acrylamides has been shown to efficiently produce phenanthridines and oxindoles, respectively. bohrium.com The application of this methodology to this compound could provide a novel and efficient route to complex nitrogen-containing heterocycles.

Strategic Functional Group Interconversion in Derivatization

The derivatization of this compound through strategic functional group interconversions (FGIs) is key to unlocking its full synthetic potential. The tertiary alcohol of the cyclopropanol moiety and the ether oxygen of the tetrahydrofuran ring represent key sites for chemical modification.

The hydroxyl group can be readily converted into a variety of other functional groups, which can then direct subsequent transformations. For example, conversion to a better leaving group, such as a tosylate or mesylate, would facilitate nucleophilic substitution or elimination reactions. Alternatively, the alcohol can be oxidized to the corresponding ketone, which then opens up a vast array of carbonyl chemistry.

The tetrahydrofuran ring, while generally more stable, can also be a site for functionalization. The ether oxygen can influence the reactivity of adjacent C-H bonds, potentially allowing for directed functionalization. The synthesis of a variety of substituted tetrahydrofurans has been well-documented, often proceeding through the cyclization of acyclic precursors or the modification of existing tetrahydrofuran rings. nih.gov

The strategic application of FGIs allows for the synthesis of a library of derivatives from the parent this compound. This is particularly valuable in medicinal chemistry, where the systematic modification of a lead scaffold is essential for optimizing biological activity and pharmacokinetic properties. The commercial availability of the corresponding amine, 1-(oxolan-3-yl)cyclopropan-1-amine (B12049746) hydrochloride, further expands the possibilities for derivatization. sigmaaldrich.com

| Starting Material | Reagent(s) | Product Functional Group | Potential Applications |

| This compound | TsCl, pyridine | Tosylate | Nucleophilic substitution, elimination |

| This compound | PCC, CH2Cl2 | Ketone | Carbonyl additions, reductions |

| This compound | NaH, R-X | Ether | Modification of steric/electronic properties |

| 1-(Oxolan-3-yl)cyclopropan-1-amine | Acyl chloride, base | Amide | Introduction of diverse substituents |

Q & A

Q. What are the recommended safety protocols for handling 1-(Oxolan-3-yl)cyclopropan-1-ol in laboratory settings?

While specific safety data for this compound is unavailable, analogous alcohols and cyclopropane derivatives suggest adhering to OSHA Hazard Communication Standard (HCS) guidelines. Key measures include:

- Use of personal protective equipment (PPE) such as gloves and lab coats.

- Proper ventilation to avoid inhalation exposure.

- Emergency procedures: Flush eyes with water for 15 minutes if exposed, and consult a physician for persistent symptoms .

Q. What synthetic methodologies are applicable for constructing the cyclopropane moiety in this compound?

Cyclopropane rings are typically synthesized via:

- [2+1] Cycloaddition : Use of Simmons-Smith reagent (Zn/Cu couple with CHI) to generate carbene intermediates.

- Transition Metal Catalysis : Palladium or nickel catalysts to facilitate ring closure. Post-synthesis, validate the structure using H/C NMR and IR spectroscopy. For example, cyclopropane protons often appear as distinct multiplets in the 0.5–2.0 ppm range .

Q. How should researchers characterize the purity and identity of this compound?

- Chromatography : HPLC or GC-MS to assess purity (>95% recommended).

- Spectroscopy :

- NMR : Confirm stereochemistry and cyclopropane integrity via coupling constants.

- Mass Spectrometry : Compare experimental molecular ion peaks with theoretical values.

- Elemental Analysis : Verify C, H, and O composition .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data during characterization be resolved?

Contradictions in NMR or IR spectra may arise from impurities, tautomerism, or dynamic effects. Mitigation strategies include:

- 2D NMR Techniques (e.g., COSY, HSQC) to resolve overlapping signals.

- Variable-Temperature Studies : Identify conformational changes affecting spectral patterns.

- Computational Validation : Compare experimental data with DFT-calculated chemical shifts .

Q. What experimental designs are optimal for studying the compound’s stability under thermal and hydrolytic stress?

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–80°C) and varying pH (1–13) in controlled buffers.

- Analytical Monitoring : Use HPLC to track degradation products (e.g., ring-opening derivatives).

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions .

Q. How can surface interactions of this compound impact its reactivity in heterogeneous catalysis?

- Adsorption Studies : Use quartz crystal microbalance (QCM) or XPS to measure binding affinity on catalytic surfaces (e.g., Pd/AlO).

- In Situ Spectroscopy : Monitor reaction intermediates via FTIR or Raman spectroscopy.

- Computational Simulations : Density Functional Theory (DFT) to model transition states on metal surfaces .

Methodological Tables

Table 1. Common Cyclopropanation Methods and Their Applications

| Method | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Simmons-Smith Reaction | Zn/Cu, CHI, ether | 60–85% | Sensitivity to moisture |

| Transition Metal Catalysis | Pd(OAc), CHCl | 70–90% | Catalyst cost and recycling |

Table 2. Stability Study Design for Hydrolytic Degradation

| Parameter | Conditions | Monitoring Technique |

|---|---|---|

| Temperature | 25°C, 40°C, 60°C | HPLC (UV detection) |

| pH | 1.0 (HCl), 7.0 (buffer), 13.0 (NaOH) | Kinetic sampling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.